(R)-Ethyl 1-methylpyrrolidine-2-carboxylate: Comprehensive Technical Guide on Synthesis, Characterization, and Applications
(R)-Ethyl 1-methylpyrrolidine-2-carboxylate: Comprehensive Technical Guide on Synthesis, Characterization, and Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of selecting the correct chiral building blocks for complex active pharmaceutical ingredients (APIs). (R)-Ethyl 1-methylpyrrolidine-2-carboxylate (commonly referred to as N-methyl-D-proline ethyl ester) is a highly specialized chiral scaffold. Its rigid pyrrolidine ring and tertiary amine structure make it an invaluable precursor in asymmetric synthesis, particularly in the development of [1] and biodegradable chiral ionic liquids[2].
This whitepaper provides an authoritative, step-by-step guide to the physicochemical profiling, synthesis, and analytical validation of this specific enantiomer, ensuring researchers can confidently integrate it into their drug development pipelines.
Physicochemical Profiling & CAS Registry Analysis
A common pitfall in chiral drug development is the misidentification of enantiomers due to convoluted CAS registry databases. The (R)-enantiomer is distinct from its (S)-counterpart (L-proline derivative) and the racemic mixture. Below is the consolidated quantitative and registry data for accurate procurement and characterization.
Table 1: Physicochemical and Registry Data
| Parameter | Value / Description |
| Chemical Name | (R)-Ethyl 1-methylpyrrolidine-2-carboxylate |
| Common Synonyms | N-Methyl-D-proline ethyl ester; Ethyl D-N-methylprolinate |
| Primary CAS Number | 42002-99-3 (Specific to the D-/R-isomer)[3] |
| Alternate CAS Number | 90243-87-1 (Often cited in chiral catalogs)[4] |
| Racemic CAS Number | 30727-23-2 (For reference/baseline testing)[5] |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Stereochemistry | (R)-configuration |
Mechanistic Role in Drug Development
The (R)-configuration of the pyrrolidine ring forces specific conformational constraints when integrated into larger macromolecules. In the synthesis of Tubulysin analogs —potent microtubule-disrupting agents used as ADC payloads—the N-methyl-D-proline derivative is utilized to cap the N-terminus of the peptide sequence[6].
The N-methylation eliminates hydrogen bond donation capability, thereby increasing the lipophilicity of the payload and altering the cis/trans isomerization kinetics of the adjacent amide bond. This structural rigidification is mechanistically responsible for the high-affinity binding of Tubulysin to the vinca domain of tubulin, leading to targeted apoptotic cell death in cancer therapies.
Integration of (R)-Ethyl 1-methylpyrrolidine-2-carboxylate into Tubulysin ADC payloads.
Step-by-Step Synthesis & Enantiomeric Resolution
To maintain strict control over the chiral center, the synthesis is performed sequentially starting from optically pure D-Proline. The protocol below is designed as a self-validating system , where the physical phenomena observed at each step confirm the underlying chemical causality.
Phase 1: Eschweiler-Clarke Methylation
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Causality: Direct alkylation with methyl iodide is avoided because it frequently leads to over-methylation, yielding an unusable quaternary ammonium salt. The utilizes formaldehyde and formic acid to perform a reductive amination. Formic acid acts as both the solvent and the hydride source, strictly limiting the reaction to tertiary amine formation.
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Protocol:
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Suspend D-Proline (1.0 eq) in a 1:1.2 molar ratio of 37% aqueous formaldehyde and 98% formic acid.
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Heat the mixture gradually to 100°C under reflux.
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Self-Validation: Monitor the reaction for the evolution of CO₂ gas. The cessation of bubbling physically validates the complete consumption of the intermediate iminium ion.
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Concentrate in vacuo and recrystallize from acetone to yield N-Methyl-D-proline.
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Phase 2: Anhydrous Esterification
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Causality: Standard Fischer esterification (EtOH/H₂SO₄) produces water, limiting equilibrium conversion. By utilizing thionyl chloride (SOCl₂), the reaction generates HCl and an acyl chloride intermediate in situ. This drives the reaction to 100% conversion via the off-gassing of SO₂ and yields the product as a stable hydrochloride salt, preventing spontaneous diketopiperazine formation.
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Protocol:
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Cool absolute ethanol (10 volumes) to 0°C in an ice bath.
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Add SOCl₂ (1.5 eq) dropwise to generate the ethanolic HCl solution.
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Introduce the N-Methyl-D-proline intermediate and heat to reflux for 4 hours.
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Self-Validation: The initial suspension will transition into a clear solution as the acyl chloride forms and reacts. Upon cooling and addition of diethyl ether, the (R)-Ethyl 1-methylpyrrolidine-2-carboxylate hydrochloride salt will spontaneously crystallize.
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Step-by-step synthetic workflow for (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.
Analytical Validation & Quality Control
To ensure no racemization occurred during the refluxing esterification step, rigorous Quality Control (QC) is mandatory. The protocol integrates a self-validating Chiral HPLC step: by spiking the sample with the racemic standard (CAS 30727-23-2), the analyst can definitively confirm baseline separation and quantify the enantiomeric excess (ee).
Table 2: Analytical Quality Control Parameters
| Analytical Technique | Target Parameter | Expected Outcome for Validation |
| ¹H NMR (400 MHz, CDCl₃) | N-CH₃ resonance | Sharp singlet at ~2.35 ppm |
| ¹H NMR (400 MHz, CDCl₃) | Ester -CH₂-CH₃ | Quartet at ~4.1 ppm; Triplet at ~1.2 ppm |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 158.1 |
| Chiral HPLC (Daicel Chiralcel OD-H) | Enantiomeric Excess (ee) | > 99.0% (Baseline separation from (S)-isomer) |
References
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Molecular Cancer Therapeutics / AWS. "Design, Synthesis and Cytotoxic Evaluation of Novel Tubulysin Analogs as ADC Payloads." AWS/Literature Repository. Available at: [Link]
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DCU Research Repository. "Green Synthesis, Biodegradation and Antimicrobial Studies of Ionic Liquids and Their Applications in Surfactant Technology." doras.dcu.ie. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. echemi.com [echemi.com]
- 4. 7-TRIFLUOROMETHYL-2,3-DIHYDRO-1H-PYRIDO[2,3-B][1,4]OXAZINE_CAS_944900-45-2_MDL_MFCD10696250 - Labseeker [labseeker.com]
- 5. 30727-23-2|Ethyl 1-methylpyrrolidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
